

Mass Spectrometry Analysis of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

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Compound of Interest		
Compound Name:	1-(2-Propynyl)cyclohexan-1-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **1-(2-Propynyl)cyclohexan-1-ol**. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this document outlines a theoretical approach based on established fragmentation patterns of analogous structures, namely tertiary alcohols and terminal alkynes. The methodologies and data presented herein serve as a predictive framework for researchers undertaking the analysis of this and structurally related molecules.

Introduction to 1-(2-Propynyl)cyclohexan-1-ol

1-(2-Propynyl)cyclohexan-1-ol is a tertiary alcohol containing a terminal alkyne functional group. Its structural features suggest potential applications in medicinal chemistry and materials science, often serving as a building block in organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing vital information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum Fragmentation

The mass spectrum of **1-(2-Propynyl)cyclohexan-1-ol** is expected to be characterized by the initial formation of a molecular ion (M+) upon electron ionization, followed by fragmentation through several predictable pathways. The key fragmentation routes are anticipated to be alpha-cleavage and dehydration, which are characteristic of tertiary alcohols.



Key Predicted Fragments:

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative abundance is a theoretical estimation based on the predicted stability of the resulting ions.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway	Predicted Relative Abundance
138	[C ₉ H ₁₄ O] ⁺ •	Molecular Ion	Low
123	[C ₈ H ₁₁ O] ⁺	Loss of a methyl radical (•CH3) - unlikely	Very Low
120	[C9H12]+•	Dehydration - Loss of H ₂ O	High
105	[C ₈ H ₉] ⁺	Loss of H ₂ O and a methyl radical (•CH ₃)	Moderate
99	[C ₆ H ₁₁ O] ⁺	Alpha-cleavage - Loss of the propynyl group (•C ₃ H ₃)	High
81	[C ₆ H ₉]+	Loss of the propynyl group and H ₂ O	Moderate
41	[C₃H₅] ⁺	Propargyl cation	Moderate
39	[C ₃ H ₃] ⁺	Propynyl cation	High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like **1-(2-Propynyl)cyclohexan-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

Instrumentation:



- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL (splitless injection).

MS Conditions:

• Ion Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Scan Range: m/z 35-500.

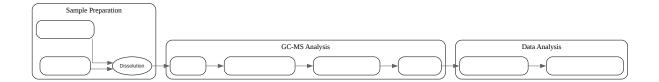
Sample Preparation:

Dissolve 1 mg of **1-(2-Propynyl)cyclohexan-1-ol** in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Visualizations

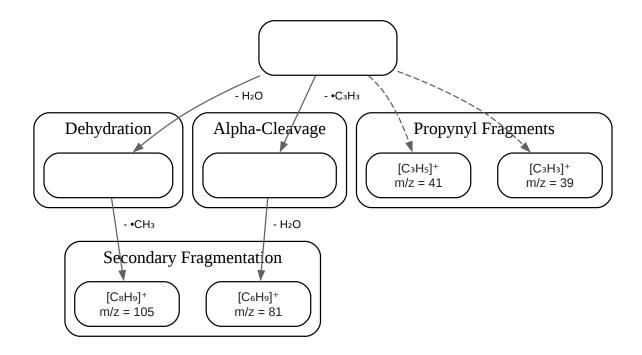
The following diagrams illustrate the proposed experimental workflow and the logical fragmentation pattern of **1-(2-Propynyl)cyclohexan-1-ol**.





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Caption: Experimental workflow for the GC-MS analysis of 1-(2-Propynyl)cyclohexan-1-ol.



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Caption: Predicted fragmentation pathway of **1-(2-Propynyl)cyclohexan-1-ol** in mass spectrometry.

Signaling Pathways



Currently, there is no established signaling pathway in which **1-(2-Propynyl)cyclohexan-1-ol** is known to be directly involved. Its structural motifs, however, suggest that it could be a precursor for molecules designed to interact with various biological targets, but further research is required to elucidate any specific biological activity.

Conclusion

The mass spectrometric analysis of **1-(2-Propynyl)cyclohexan-1-ol** can be effectively approached using GC-MS with electron ionization. While direct experimental data is scarce, a predictive understanding of its fragmentation pattern can be derived from the known behavior of tertiary alcohols and terminal alkynes. The primary fragmentation pathways are expected to be dehydration and alpha-cleavage, leading to characteristic fragment ions. The experimental protocol and predictive data presented in this guide provide a solid foundation for the analytical characterization of this compound and can aid researchers and drug development professionals in their studies.

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